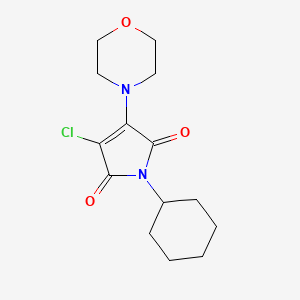
3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a morpholinyl group attached to the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione typically involves the reaction of cyclohexylamine with maleic anhydride to form the corresponding imide. This intermediate is then chlorinated using thionyl chloride to introduce the chloro group. Finally, the morpholinyl group is introduced through a nucleophilic substitution reaction with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
科学研究应用
3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Chloro-1-aryl-pyrrolidine-2,5-diones: Similar in structure but with different aryl groups.
Pyrrolidine-2,5-diones: A broader class of compounds with various substituents.
Uniqueness
3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione is unique due to the combination of its chloro, cyclohexyl, and morpholinyl groups, which confer specific chemical and biological properties not found in other similar compounds
属性
IUPAC Name |
3-chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c15-11-12(16-6-8-20-9-7-16)14(19)17(13(11)18)10-4-2-1-3-5-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIJIMRJIBVRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2968973.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968974.png)
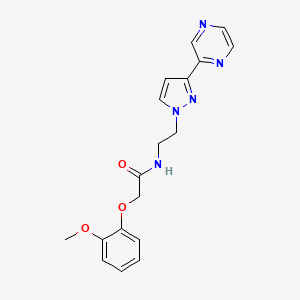
![4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2968977.png)
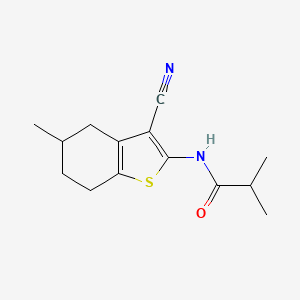
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2968980.png)

![3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2968982.png)
![2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2968983.png)
![2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2968986.png)
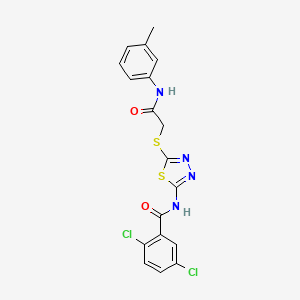
![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]acetamide](/img/structure/B2968988.png)
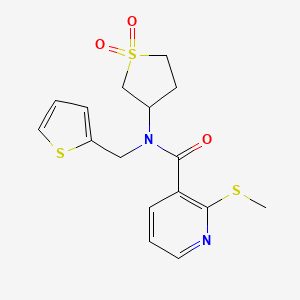
![1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968992.png)
